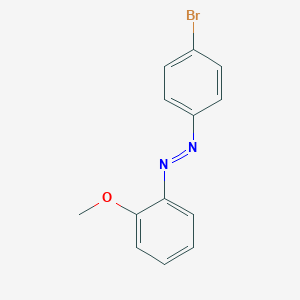
4'-Bromo-2-methoxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 4’-bromo-2-methoxy- is a derivative of azobenzene, a compound characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. This specific derivative has a bromine atom at the 4’ position and a methoxy group at the 2 position on one of the phenyl rings. Azobenzene compounds are well-known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azobenzene, 4’-bromo-2-methoxy- typically involves the azo coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an activated aromatic compound. The specific steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as a phenol or aniline derivative, to form the azo compound.
Industrial Production Methods: Industrial production of azobenzene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: Azobenzene, 4’-bromo-2-methoxy- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its trans and cis forms upon exposure to light, a property that is exploited in molecular switches and other applications.
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form hydrazo compounds or oxidized to form azoxy compounds.
Common Reagents and Conditions:
Photoisomerization: Typically induced by ultraviolet or visible light.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reducing agents like sodium dithionite or oxidizing agents like hydrogen peroxide are used.
Major Products:
Photoisomerization: Trans and cis isomers of the compound.
Substitution Reactions: Various substituted azobenzene derivatives.
Oxidation and Reduction: Hydrazo and azoxy derivatives.
Applications De Recherche Scientifique
Azobenzene, 4’-bromo-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitch in molecular devices and materials science.
Biology: Employed in the study of protein interactions and cellular processes through light-controlled mechanisms.
Medicine: Investigated for potential use in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the development of light-responsive materials, such as smart coatings and adhesives.
Mécanisme D'action
The primary mechanism of action for azobenzene, 4’-bromo-2-methoxy- is its ability to undergo reversible photoisomerization. This process involves the absorption of light, which causes the compound to switch between its trans and cis forms. This isomerization can induce changes in the physical and chemical properties of the compound, making it useful for controlling molecular interactions and material properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering the properties of materials.
Comparaison Avec Des Composés Similaires
Azobenzene, 4’-bromo-2-methoxy- can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound without any substituents.
4’-Bromoazobenzene: Azobenzene with a bromine atom at the 4’ position.
2-Methoxyazobenzene: Azobenzene with a methoxy group at the 2 position.
Uniqueness: The presence of both a bromine atom and a methoxy group in azobenzene, 4’-bromo-2-methoxy- provides unique properties, such as enhanced photoisomerization efficiency and the ability to undergo specific substitution reactions. These features make it particularly valuable in applications requiring precise control over molecular interactions and material properties.
Propriétés
Numéro CAS |
18277-97-9 |
|---|---|
Formule moléculaire |
C13H11BrN2O |
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
(4-bromophenyl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11BrN2O/c1-17-13-5-3-2-4-12(13)16-15-11-8-6-10(14)7-9-11/h2-9H,1H3 |
Clé InChI |
UDNAOKMKOHEGDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
SMILES canonique |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















